(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1327187-57-4
VCID: VC6748144
InChI: InChI=1S/C23H16ClFN2O3/c1-29-17-9-7-16(8-10-17)26-22(28)18-12-14-4-2-3-5-21(14)30-23(18)27-20-11-6-15(24)13-19(20)25/h2-13H,1H3,(H,26,28)
SMILES: COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)F
Molecular Formula: C23H16ClFN2O3
Molecular Weight: 422.84

(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

CAS No.: 1327187-57-4

VCID: VC6748144

Molecular Formula: C23H16ClFN2O3

Molecular Weight: 422.84

* For research use only. Not for human or veterinary use.

(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide - 1327187-57-4

Description

(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chloro and fluoro substituents on the phenyl ring enhances its chemical reactivity and biological activity, making it a candidate for further research in drug development.

Synthesis and Reaction Conditions

The synthesis of (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. These may include:

  • Formation of the Chromene Core: Achieved through cyclization reactions involving salicylaldehyde derivatives and appropriate alkynes or alkenes under acidic or basic conditions.

  • Introduction of the Imino Group: Via condensation reactions between chromene derivatives and aniline derivatives.

  • Methoxylation: Introduction of the methoxy group through O-methylation reactions.

Biological Activity and Potential Applications

Research on chromene derivatives suggests potential biological activities, including anticancer and anti-inflammatory effects. The structural features of (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide allow it to interact with various biological targets, potentially inhibiting key enzymes involved in cell proliferation and survival pathways.

Potential ApplicationDescription
Cancer TreatmentMay inhibit enzymes involved in cell proliferation.
Anti-inflammatory EffectsCould modulate inflammatory pathways.

Comparison with Similar Compounds

Several compounds share structural similarities with (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide. These include:

  • (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide: Different halogen substitutions may alter biological activity.

  • 2-Chloro-N-(4-chloro-2-fluorophenyl)acetamide: Similar halogenated phenyl structure but with different functional groups.

Compound NameStructural FeaturesUnique Attributes
(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamideChromene core with different halogen substitutionsPotentially different biological activity due to substitution pattern
2-Chloro-N-(4-chloro-2-fluorophenyl)acetamideSimilar halogenated phenyl structureDifferent functional groups leading to varied reactivity
CAS No. 1327187-57-4
Product Name (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
Molecular Formula C23H16ClFN2O3
Molecular Weight 422.84
IUPAC Name 2-(4-chloro-2-fluorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide
Standard InChI InChI=1S/C23H16ClFN2O3/c1-29-17-9-7-16(8-10-17)26-22(28)18-12-14-4-2-3-5-21(14)30-23(18)27-20-11-6-15(24)13-19(20)25/h2-13H,1H3,(H,26,28)
Standard InChIKey PNGYTKGTVMDWFR-VYIQYICTSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)F
Solubility not available
PubChem Compound 51368039
Last Modified Jul 25 2023

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